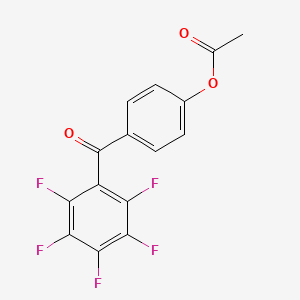

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone, also known as 4-(Perfluorobenzoyl)phenyl acetate, is a chemical compound with the molecular formula C15H7F5O3 . It has a molecular weight of 330.21 g/mol . This compound has recently gained attention in the field of scientific research.

Molecular Structure Analysis

The molecular structure of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone consists of a benzophenone core with acetoxy and pentafluoro substituents . The InChI code for this compound is 1S/C15H7F5O3/c1-6(21)23-8-4-2-7(3-5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 .Wissenschaftliche Forschungsanwendungen

Liquid Crystal Compounds

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone contributes to the formation of specific liquid crystal compounds. CPI (complementary polytopic interaction) stabilizes these compounds, which exhibit enantiotopic Colh columnar liquid crystal phases stable over a wide temperature range. The compound's structure plays a crucial role in enhancing liquid crystal behavior in various esters (Boden, Bushby, Liu, & Lozman, 2001).

Environmental Sample Analysis

The compound is also significant in environmental chemistry. For instance, it has been used in procedures determining hydroxylated benzophenone UV absorbers in water samples. Its structure aids in the efficient concentration and detection of these compounds in environmental water samples through solid-phase extraction and liquid chromatography-tandem mass spectrometry (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Organic Chemistry and Reactions

In the field of organic chemistry, it is involved in reactions with hexahydride-osmium complexes. These reactions demonstrate the compound's capability to activate ortho-CF bonds of fluorinated aromatic ketones, showcasing its versatility in chemical reactions (Barrio, Castarlenas, Esteruelas, Lledós, Maseras, & Oñate, 2001).

Synthesis and Photobehavior

The compound's derivatives also play a role in photochemistry. For example, 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone, a derivative, undergoes photo-Fries rearrangement, leading to the synthesis of specific compounds. This highlights the compound's relevance in understanding and exploiting photochemical processes (Diaz-Mondejar & Miranda, 1982).

Anti-tumor Activity

4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model anti-tumor quinol ester, undergoes hydrolysis and photolysis. The compound's derivatives exhibit significant anti-tumor activity against various human cancer cell lines. This makes it a crucial component in the study of potential cancer treatments (Wang, Jin, Myers, Glover, & Novak, 2009).

Eigenschaften

IUPAC Name |

[4-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-7(3-5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPLUDIRKOATMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641748 |

Source

|

| Record name | 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone | |

CAS RN |

890100-41-1 |

Source

|

| Record name | 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.